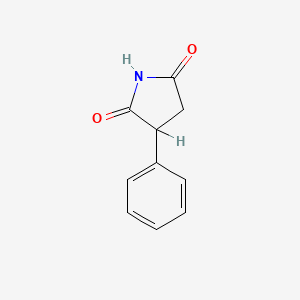

3-Phenylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSWNQYFMNGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340970 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-18-4 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Phenylpyrrolidine 2,5 Dione and Its Derivatives

Classical Synthetic Routes to the Pyrrolidine-2,5-dione Core

The fundamental structure of pyrrolidine-2,5-dione, also known as the succinimide (B58015) ring, is typically formed through cyclization reactions that create the five-membered imide ring.

One of the most established methods for preparing the pyrrolidine-2,5-dione core involves the nucleophilic acyl substitution reaction between a succinic acid derivative and a primary amine or hydrazine. mdpi.com This approach is foundational in imide synthesis. The reaction typically proceeds by heating the dicarboxylic acid with the amine, often with removal of water, to drive the condensation and subsequent cyclization.

For instance, the synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has been accomplished through the cyclocondensation of appropriate amines with substituted succinic acids. mdpi.com This reaction highlights the versatility of using substituted dicarboxylic acids to introduce functionality at the 3-position of the resulting succinimide ring. The process involves the formation of two amide bonds, with the second occurring intramolecularly to form the stable five-membered ring.

A highly common and efficient alternative to using dicarboxylic acids is the reaction of succinic anhydride (B1165640) with amines. mdpi.com This method is often preferred due to the higher reactivity of the anhydride compared to the corresponding diacid. The reaction is a two-step process that can often be performed in a single pot.

First, the primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the succinic anhydride. This leads to the ring-opening of the anhydride and the formation of a succinamic acid intermediate (an N-substituted monoamide of succinic acid). stackexchange.comlibretexts.org In the second step, this intermediate is cyclized, usually by heating, to form the pyrrolidine-2,5-dione ring with the elimination of a water molecule. stackexchange.com This thermal dehydration is a critical step for the imide formation. This method is widely applicable for creating N-substituted succinimides. For example, various N-substituted pyrrolidine-2,5-dione derivatives have been prepared by reacting succinic anhydrides with compounds like anthranilic acid derivatives followed by cyclization. researchgate.net

| Precursor 1 | Precursor 2 | Intermediate | Product | Conditions |

| Succinic Acid | Primary Amine | Diamide (not isolated) | Pyrrolidine-2,5-dione | Heat, water removal |

| Succinic Anhydride | Primary Amine | Succinamic Acid | Pyrrolidine-2,5-dione | 1. Nucleophilic attack 2. Heat (dehydration) |

Advanced Synthetic Strategies for Substituted 3-Phenylpyrrolidine-2,5-dione Derivatives

Modern synthetic chemistry has introduced more sophisticated methods to create complex and diversely substituted pyrrolidine-2,5-diones, enabling the fine-tuning of their structures.

Substitution on the pyrrolidine-2,5-dione scaffold can be achieved at the nitrogen atom (N-substitution) or on the carbon atoms of the ring (ring-substitution).

N-Substitution: This is typically achieved by selecting the appropriate primary amine in the classical synthetic routes described above. For example, reacting 3-phenylsuccinic acid or anhydride with various aryl amines, alkyl amines, or more complex primary amines allows for the direct incorporation of a wide range of substituents on the nitrogen atom. mdpi.com Research has described the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones, where a pre-formed amine containing the arylpiperazine moiety is condensed with a 3-phenylsuccinic acid derivative. mdpi.com

Ring-Substitution: Introducing substituents onto the carbon backbone of the ring, particularly at the 3-position, requires different strategies.

Starting from a substituted precursor: The most direct method is to start with a pre-substituted succinic acid or anhydride, such as 2-phenylsuccinic acid, to yield the this compound core.

Post-synthesis modification: Another approach involves modifying the pre-formed succinimide ring. The Michael addition is a powerful tool for this purpose. For instance, maleimides (which are unsaturated pyrrolidine-2,5-diones) can act as Michael acceptors. The synthesis of 3-heteryl substituted pyrrolidine-2,5-dione derivatives has been reported via a catalytic Michael reaction, demonstrating a method for C-3 functionalization. nih.gov

Condensation reactions: The synthesis of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione showcases a Wittig-type reaction or Knoevenagel condensation where the active methylene (B1212753) group at the C-3 position of N-phenylsuccinimide reacts with an aldehyde (2-nitrobenzaldehyde) to introduce an aryl-substituted double bond.

A summary of representative N- and Ring-substituted derivatives is presented below.

| Compound Class | Synthetic Approach | Key Reagents |

| N-Aryl Pyrrolo Quinolines | Reductive isomerisation of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | Iron, acetic acid |

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Cyclocondensation | 3-Phenylsuccinic acid derivative, substituted amine |

| 3-Heteryl substituted pyrrolidine-2,5-diones | Catalytic Michael reaction | Maleimide (B117702) derivative, heteryl nucleophile |

Multi-component reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are valued for their high atom and step economy. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrrolidine (B122466) derivatives. nih.govtandfonline.com

One prominent example is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the condensation of an amino acid and an aldehyde or ketone, can react as 1,3-dipoles with dipolarophiles. researchgate.net Substituted maleimides, including N-phenylmaleimide, serve as excellent dipolarophiles in these reactions. The [3+2] cycloaddition between an azomethine ylide and a maleimide derivative can generate a complex pyrrolidine-fused system in a highly stereoselective manner. researchgate.net For example, a three-component 1,3-dipolar cycloaddition of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, 1,3-thiazolane-4-carboxylic acid, and cyclic diketones has been used to synthesize novel dispiropyrrolothiazole derivatives. researchgate.net While not directly forming the core this compound, these MCRs utilize it as a building block to create more elaborate structures, demonstrating the advanced applications of this scaffold.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netnih.gov

The application of microwave energy has been successfully employed in the synthesis of various heterocyclic compounds, including those with structures related to pyrrolidine-2,5-dione. researchgate.netresearchgate.netmdpi.com For instance, the synthesis of 2,5-diketopiperazines, which share the cyclic imide feature, has been efficiently achieved in aqueous media under microwave irradiation. mdpi.com The in situ deprotection and cyclization of dipeptide esters is completed in minutes at high temperatures and pressures, showcasing the power of this technology. mdpi.com Similarly, solvent-free syntheses of 2,5-piperazinediones from N-Boc dipeptide esters have been reported, highlighting the environmentally friendly aspects of combining microwave assistance with solvent-free conditions. researchgate.net These examples strongly suggest that classical syntheses of this compound, such as the cyclization of succinamic acids, can be significantly optimized through the use of microwave-assisted protocols. researchgate.net

Reaction Condition Optimization for Enhanced Yields and Purity

The synthesis of this compound and its derivatives often involves multi-step procedures where the optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are frequently fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts.

One common approach to synthesizing derivatives of this compound involves the condensation of a substituted aniline (B41778) with a suitable anhydride. For instance, the synthesis of N-arylsuccinimide derivatives fused to a dibenzobarrelene backbone has been achieved through the condensation of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride with para-aminophenol in refluxing xylene. nih.gov This high-boiling point solvent is effective for driving the dehydration and subsequent cyclization to form the imide ring.

In the synthesis of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione, a one-pot procedure has been developed. This reaction is carried out in ethanol (B145695) at a controlled temperature. The initial step involves the reaction of N-phenylmaleimide with triphenylphosphine, followed by the addition of 2-nitrobenzaldehyde. The reaction proceeds efficiently at room temperature for the initial phase and is then stirred for an additional 30 minutes to ensure completion. For the subsequent reduction of the nitro group to an amino group, iron powder in acetic acid at 100°C for 10 minutes has proven effective, yielding the corresponding amino derivative in high purity and a 97% yield.

The synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives involves a multi-step pathway where reaction conditions are tailored for each transformation. mdpi.com For example, the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with N-(3-bromopropyl)phthalimide is conducted in acetone (B3395972) at reflux for 20 hours to yield the desired intermediate. mdpi.com The subsequent aminolysis to remove the phthalimide (B116566) protecting group is achieved by refluxing with a 2M solution of methylamine (B109427) in THF for 24 hours, followed by treatment with aqueous NaOH at 100°C for 3 hours. mdpi.com These specific time and temperature profiles are critical for driving the reactions to completion while minimizing side products.

The following interactive table summarizes optimized reaction conditions for the synthesis of various this compound derivatives based on published research findings.

| Derivative | Key Reaction Step | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-hydroxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide | Condensation and Imidation | Xylene | Reflux | Not Specified | Not Specified | nih.gov |

| (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | One-pot Wittig-type reaction | Ethanol | Room Temperature | 1 hour | Quantitative | |

| (E)-3-(2-aminobenzylidene)-1-phenylpyrrolidine-2,5-dione | Nitro group reduction | Acetic Acid | 100°C | 10 minutes | 97% | |

| 2-(3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione | N-Alkylation | Acetone | Reflux | 20 hours | 77% | mdpi.com |

| 1-(3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Imidation | Toluene | Reflux | 24 hours | 68% | mdpi.com |

Strategic Derivatization for Specific Research Applications

The this compound scaffold serves as a versatile template for the design and synthesis of novel compounds with a wide range of biological activities. Strategic derivatization at the N-1 position of the pyrrolidine-2,5-dione ring and at the phenyl group at the C-3 position allows for the modulation of physicochemical properties and interaction with specific biological targets.

One area of significant research has been the development of anticonvulsant agents. By introducing a (4-arylpiperazin-1-yl)-alkyl moiety at the N-1 position of the this compound core, researchers have synthesized potent anticonvulsant compounds. mdpi.com This derivatization strategy combines the pharmacophoric features of known anticonvulsants, leading to molecules with enhanced efficacy in preclinical models of seizures. mdpi.com

Another important application of strategic derivatization is in the development of anti-inflammatory agents. N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents, showing inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The introduction of various cycloalkyl, alkyl, and aryl carbonyl groups has been explored to optimize the inhibitory potency and selectivity. nih.gov

Furthermore, the this compound framework has been utilized to create potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives has led to the discovery of compounds with significant tyrosinase inhibitory activity, making them promising candidates for the development of agents for hyperpigmentation disorders. rsc.org

The following interactive data table highlights various derivatization strategies of the this compound core and their corresponding research applications.

| Core Structure | Derivatization Strategy | Resulting Derivative Class | Research Application | Reference |

|---|---|---|---|---|

| This compound | Introduction of (4-arylpiperazin-1-yl)-alkyl group at N-1 position | N-[(4-Arylpiperazin-1-yl)-alkyl]-3-phenylpyrrolidine-2,5-diones | Anticonvulsant and antinociceptive agents | mdpi.com |

| Pyrrolidine-2,5-dione | N-substitution with various alkyl, cycloalkyl, and aryl groups | N-Substituted pyrrolidine-2,5-dione derivatives | Anti-inflammatory agents (COX/5-LOX inhibitors) | nih.gov |

| Pyrrolidine-2,5-dione | Introduction of a hydroxybenzylidenyl group | Hydroxybenzylidenyl pyrrolidine-2,5-diones | Tyrosinase inhibitors for hyperpigmentation | rsc.org |

| Pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone | Coupling with aryldiazonium ion of aniline | Azo derivative of N-arylsuccinimide | Antimicrobial agents | nih.gov |

| 3-Arylpyrrolidine-2,5-dione | Multi-component reaction with aromatic aldehydes and Meldrum's acid | 3-Aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones | Anticancer agents | researchgate.net |

Iii. Structure Activity Relationship Sar Studies of 3 Phenylpyrrolidine 2,5 Dione Derivatives

Influence of Substituents on Preclinical Biological Activity Profiles

For instance, the introduction of an N-phenylamino group has been found to be a successful strategy in developing potent anticonvulsants. nih.gov A notable example is N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione, which demonstrated significant efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov This suggests that the N-aryl-amino moiety is a key pharmacophoric feature for anticonvulsant action.

Further studies have explored the incorporation of arylpiperazine fragments linked to the nitrogen atom. These modifications have led to the identification of compounds with broad-spectrum anticonvulsant properties. nih.govmdpi.com The nature of the substituent on the distal phenyl ring of the piperazine (B1678402) moiety also fine-tunes the activity. For example, derivatives bearing electron-withdrawing groups like trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), and trifluoromethylthio (SCF₃) on the phenylpiperazine ring have shown favorable antiseizure activity. nih.govmdpi.com

The length and nature of the linker between the pyrrolidine-2,5-dione nitrogen and other functional groups are also critical. Replacing a simple methylene (B1212753) linker with an acetamide (B32628) fragment has been shown to potentially broaden the anticonvulsant activity profile, conferring efficacy in both MES and scPTZ tests. nih.gov Moreover, the incorporation of a morpholine (B109124) ring via an alkyl linker has yielded compounds with promising antiseizure properties, highlighting the importance of this heterocyclic substituent. mdpi.com In the realm of anti-inflammatory agents, N-substituted pyrrolidine-2,5-dione derivatives with cycloalkyl, alkyl, and aryl carbonyl groups have been synthesized and shown to act as multitarget anti-inflammatory agents by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov

| Compound | N-Substituent | Biological Activity Highlight | Reference |

|---|---|---|---|

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | Phenylamino | Effective in MES and scPTZ seizure models. | nih.gov |

| Derivatives with N-[(4-arylpiperazin-1-yl)-alkyl] group | (4-Arylpiperazin-1-yl)-alkyl | Broad-spectrum anticonvulsant activity. Favorable groups on aryl ring include CF₃, OCF₃, and SCF₃. | nih.govmdpi.com |

| Derivatives with N-acetamide linker | Acetamide-linked moieties | May extend anticonvulsant activity in both MES and scPTZ tests. | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 3-Morpholinopropyl | Potent anticonvulsant activity in MES and 6 Hz tests. | nih.gov |

| Derivatives with N-cycloalkyl/alkyl/aryl carbonyl groups | Cycloalkyl/Alkyl/Aryl Carbonyl | Showed multitarget anti-inflammatory activity (COX-1/2 and 5-LOX inhibition). | nih.gov |

Modifications to the phenyl ring at the 3-position of the pyrrolidine-2,5-dione core are another critical determinant of biological activity. The presence and position of substituents on this aromatic ring can profoundly impact the compound's pharmacological profile, influencing its potency and mechanism of action. mdpi.com

Studies have demonstrated that the introduction of electron-withdrawing groups, such as a chlorine atom, into the phenyl ring can lead to potent anticonvulsant activity. mdpi.com The position of this substituent is also crucial. For example, a comparison of isomers with a chlorine atom at the ortho versus the meta position of the phenyl ring revealed differences in their biological effects, underscoring the importance of the substitution pattern. mdpi.com

In the context of antimicrobial agents, substitutions on a benzylidene moiety attached at the 3-position have been explored. Derivatives with fluoro, chloro, bromo, and trifluoromethyl substituents on the N-aryl ring of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-diones exhibited excellent antimicrobial activity against both bacterial and fungal strains.

Furthermore, in the development of tyrosinase inhibitors, hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been synthesized. The position and number of hydroxyl groups on the benzylidene ring were found to be critical for inhibitory activity. One such derivative, compound 3f (HMP), emerged as a potent competitive inhibitor of mushroom tyrosinase, significantly more potent than the well-known inhibitor kojic acid. rsc.org This compound also demonstrated the ability to inhibit melanin (B1238610) production and tyrosinase activity in B16F10 melanoma cells. rsc.org

The fusion of the pyrrolidine-2,5-dione ring at the 3,4-positions to a dibenzobarrelene backbone, with a substituted phenyl group on the nitrogen, has also been investigated for antimicrobial properties. These compounds displayed moderate to low activity against selected bacterial and fungal species. nih.gov Theoretical studies on 1-phenylpyrrolidine-2,5-diones have also highlighted key structural features on the phenyl ring essential for antifungal effects, such as the distance between para substituents and the nitrogen atom. researchgate.net

| Core Structure Modification | Substituent(s) | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione | Chlorine (ortho or meta) | Anticonvulsant | Positional isomerism of the chlorine atom influences biological effect. | mdpi.com |

| (E)-3-(2-nitrobenzylidene)-1-(substituted-phenyl)pyrrolidine-2,5-dione | F, Cl, Br, CF₃ on N-phenyl ring | Antimicrobial | Halogen and CF₃ groups confer excellent antibacterial and antifungal activity. | |

| 3-(hydroxybenzylidenyl)pyrrolidine-2,5-dione | Hydroxyl groups | Tyrosinase Inhibition | Compound 3f (HMP) is a potent competitive inhibitor, surpassing kojic acid. | rsc.org |

| 3,4-fused Dibenzobarrelene-pyrrolidine-2,5-dione | N-(p-hydroxyphenyl) and azo-linked aniline (B41778) | Antimicrobial | Demonstrated moderate to low activity against bacteria and fungi. | nih.gov |

| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(substituted-phenyl)-2-phenylacetamide | Fluorine on N-phenylacetamide | Anticonvulsant & Antinociceptive | Compound with 4-fluorophenyl group showed potent anticonvulsant activity and efficacy in pain models. | semanticscholar.org |

The three-dimensional structure and stereochemistry of 3-phenylpyrrolidine-2,5-dione derivatives are crucial factors that influence their biological activity. The non-planar, puckered nature of the saturated pyrrolidine (B122466) ring allows for different spatial arrangements of its substituents, which can significantly affect how these molecules interact with their biological targets. unipa.it

The stereochemistry at chiral centers within the molecule is a key determinant of pharmacological effect. For many biologically active compounds, different stereoisomers can exhibit vastly different potencies and even different types of activity due to the specific three-dimensional requirements of receptor binding sites or enzyme active sites. nih.gov The spatial orientation of substituents can lead to distinct binding modes, and in some cases, stereoselective uptake of the drug may be responsible for enhanced biological activity. nih.govresearchgate.net

For instance, in the development of anticonvulsants, the introduction of an amide function was assessed to increase chemical and metabolic stability. To evaluate the biological effect of chlorine substitution at the phenyl ring at the 3-position of the pyrrolidine-2,5-dione, two series of isomers were synthesized with the chlorine atom at the ortho or meta position. mdpi.com The resulting pharmacological data indicated that these subtle changes in conformation and electronic distribution significantly impacted their anticonvulsant properties. mdpi.com

The synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions results in complex structures with multiple stereocenters. The stereochemistry of these N-heterocycles has been confirmed by X-ray diffraction studies, and their biological evaluation, for example as cholinesterase inhibitors, reveals that the specific spatial arrangement is critical for their inhibitory potency. researchgate.net Molecular docking studies of the most active compounds have helped to elucidate the binding interactions with the target enzyme, further emphasizing the importance of the molecule's conformation. researchgate.net

Design Principles for Novel Pyrrolidine-2,5-dione Analogs

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new chemical entity. This approach aims to create hybrid compounds with improved affinity, efficacy, and/or a broader spectrum of activity compared to the parent molecules. In the context of this compound derivatives, this strategy has been successfully employed to develop novel anticonvulsant and tyrosinase inhibitory agents. mdpi.comrsc.org

In the quest for new antiepileptic drugs, researchers have designed hybrid molecules that integrate structural fragments of well-known antiepileptic drugs like ethosuximide, which contains the pyrrolidine-2,5-dione core. mdpi.comscilit.com By combining the pyrrolidine-2,5-dione scaffold with other pharmacophoric elements known to confer anticonvulsant activity, novel compounds with potent and broad-spectrum efficacy in various seizure models have been developed. mdpi.comscilit.com For example, a series of hybrid compounds was created by combining a 3-methylthiophene (B123197) ring, present in the structure of tiagabine, with the pyrrolidine-2,5-dione core of ethosuximide. nih.gov

Another application of molecular hybridization has been in the development of tyrosinase inhibitors. A new family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds was synthesized, effectively merging the structural features of a substituted benzylidene group with the pyrrolidine-2,5-dione scaffold. rsc.org This led to the discovery of a potent tyrosinase inhibitor, demonstrating that the synergistic combination of these two moieties resulted in a compound with significantly enhanced inhibitory activity. rsc.org The design of these hybrid molecules often relies on a framework combination approach, which has proven effective in generating structurally diverse libraries of pyrrolidine-2,5-dione derivatives with a range of biological activities. mdpi.com

Iv. Preclinical Biological Activity Investigations of 3 Phenylpyrrolidine 2,5 Dione Analogs

Anticonvulsant Activity Studies in Animal Models

Derivatives of 3-phenylpyrrolidine-2,5-dione have been a significant area of research in the quest for new antiepileptic drugs. ptfarm.pl The core structure is considered a valuable pharmacophore for compounds targeting the central nervous system. nih.gov Preclinical evaluations in established animal models are crucial for identifying candidates with potential clinical efficacy. mdpi.com

The maximal electroshock (MES) test in rodents is a widely used preclinical model that helps identify compounds effective against generalized tonic-clonic seizures. uj.edu.plresearchgate.net Numerous analogs of this compound have demonstrated significant activity in this model.

For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated. mdpi.com Among them, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) showed 100% protection in the MES test at a dose of 100 mg/kg. mdpi.com Further quantitative analysis revealed a median effective dose (ED50) of 68.30 mg/kg for this compound. mdpi.com

In another study, a series of water-soluble analogs were developed, with several compounds showing at least 75% protection in the MES test at a 100 mg/kg dose. mdpi.com Notably, compound 14 (a 3-CF3 derivative) exhibited a robust anticonvulsant activity with an ED50 of 49.6 mg/kg in the MES test. mdpi.com Similarly, a lead compound from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, compound 33 , was identified with an ED50 of 27.4 mg/kg in the MES model. nih.gov

Hybrid compounds incorporating the pyrrolidine-2,5-dione and thiophene (B33073) rings have also been investigated. nih.gov Compound 4 , 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed a promising ED50 value of 62.14 mg/kg in the MES test. nih.govresearchgate.net Furthermore, N-Mannich bases of 3-methyl-3-phenylpyrrolidine-2,5-diones, such as compound 6c and 6f , also showed high protection in the MES test. researchgate.net

Table 1: Anticonvulsant Activity of this compound Analogs in the MES Model

| Compound | Chemical Series | ED50 (mg/kg) | Reference |

|---|---|---|---|

| 6 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 68.30 | mdpi.com |

| 14 | Water-soluble 3-substituted acetamides | 49.6 | mdpi.com |

| 33 | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | 27.4 | nih.gov |

| 4 | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | 62.14 | nih.govresearchgate.net |

| 30 | Hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides | 45.6 | mdpi.com |

To further characterize the anticonvulsant profile of these analogs, they are often evaluated in models of chemically-induced seizures, such as the subcutaneous pentylenetetrazole (scPTZ) test and the 6-Hz psychomotor seizure test. The scPTZ model is indicative of efficacy against absence seizures, while the 6-Hz test is a model for therapy-resistant partial seizures. ptfarm.plmdpi.com

Many derivatives that are active in the MES test also show protection in these models. For example, compound 14 from the water-soluble series was effective in both the scPTZ and 6-Hz models, with ED50 values of 67.4 mg/kg and 31.3 mg/kg (at 32 mA), respectively. mdpi.com It was also effective in the more intense 44 mA 6-Hz test, which is a model for drug-resistant epilepsy. mdpi.com

Compound 6 from the 3-(chlorophenyl) series, while highly active in the MES and 6-Hz tests (ED50 of 28.20 mg/kg), provided only 50% protection in the scPTZ test at a 100 mg/kg dose. mdpi.com In the series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, the lead compound 33 had an ED50 of 30.8 mg/kg in the 6-Hz (32 mA) test and significantly delayed the onset of seizures in the scPTZ model. nih.gov

The hybrid compound 4 (3-(3-methylthiophen-2-yl) derivative) also demonstrated activity in the 6-Hz test with an ED50 of 75.59 mg/kg. nih.govresearchgate.net Certain N-Mannich bases, including compounds 5c, 6c, 6e, and 6f , were found to be highly effective in the 6-Hz model. researchgate.net

Table 2: Anticonvulsant Activity of this compound Analogs in Chemically-Induced Seizure Models

| Compound | Chemical Series | scPTZ ED50 (mg/kg) | 6-Hz (32 mA) ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| 14 | Water-soluble 3-substituted acetamides | 67.4 | 31.3 | mdpi.com |

| 6 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | Not determined | 28.20 | mdpi.com |

| 33 | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Delayed seizure onset | 30.8 | nih.gov |

| 4 | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | Not reported | 75.59 | nih.govresearchgate.net |

| 30 | Hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides | Not reported | 39.5 | mdpi.com |

The ultimate goal of these screening efforts is to identify lead compounds with a broad spectrum of anticonvulsant activity, suggesting potential efficacy against multiple seizure types. mdpi.com Compounds that demonstrate potency in the MES, scPTZ, and 6-Hz tests are considered particularly promising. mdpi.com

Several research programs have successfully identified such broad-spectrum anticonvulsants. For instance, within a series of water-soluble analogs, four compounds with a dimethylamine (B145610) group at the pyrrolidine-2,5-dione ring and specific substitutions on the phenylpiperazine moiety showed potent protection in the MES, scPTZ, and 6-Hz models. mdpi.com Compound 14 was highlighted for its robust, broad-spectrum activity. mdpi.com

Similarly, compound 33 from the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series was identified as a lead compound with broad antiseizure protection. nih.gov In another study, eleven compounds from a series of hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides were identified as broad-spectrum anticonvulsants effective in both MES and 6-Hz seizure models. mdpi.com Compound 30 from this series was particularly noted for its potent activity and favorable safety profile. mdpi.com

These findings underscore the potential of the this compound scaffold in developing novel anticonvulsant therapies with broad clinical applications.

Antinociceptive and Analgesic Properties in Preclinical Models

There is a significant overlap between the neurobiological pathways of epilepsy and pain, and many antiepileptic drugs are also effective in managing neuropathic pain. mdpi.com Consequently, promising anticonvulsant analogs of this compound are often evaluated for their antinociceptive and analgesic properties.

Compound 14 , which showed strong anticonvulsant activity, also demonstrated high efficacy against pain in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. mdpi.com The formalin test induces a biphasic pain response, with the first phase representing neurogenic pain and the second phase reflecting inflammatory pain.

The lead anticonvulsant compound 33 also exhibited a significant analgesic effect in the formalin test and was effective in alleviating allodynia in an oxaliplatin-induced neuropathic pain model. nih.gov Similarly, compounds 6 and 19 from the 3-(chlorophenyl) series were investigated in the formalin model of tonic pain. mdpi.com

Further studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives confirmed the antinociceptive potential of this class. nih.gov Three compounds (3, 6, and 9 ) showed significant effects in the formalin test. These compounds also displayed antiallodynic properties in the oxaliplatin-induced peripheral neuropathy model, with compound 3 also reducing tactile allodynia in a model of diabetic neuropathy. nih.gov

Table 3: Antinociceptive Activity of this compound Analogs

| Compound | Chemical Series | Pain Model | Observed Effect | Reference |

|---|---|---|---|---|

| 14 | Water-soluble 3-substituted acetamides | Formalin, Capsaicin, Oxaliplatin-induced | High efficacy against pain responses | mdpi.com |

| 33 | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Formalin, Oxaliplatin-induced | Significant analgesic effect and alleviation of allodynia | nih.gov |

| 3, 6, 9 | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | Formalin, Oxaliplatin-induced, Diabetic neuropathy | Significant antinociceptive and antiallodynic properties | nih.gov |

| 30 | Hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides | Formalin, Capsaicin, Oxaliplatin-induced | Effective in tonic, neurogenic, and neuropathic pain models | mdpi.com |

Antimicrobial and Antifungal Evaluations

While the primary focus of research on this compound analogs has been on CNS disorders, some studies have explored their potential as antimicrobial and antifungal agents. The pyrrolidine (B122466) ring is a component of various natural and synthetic compounds with diverse biological activities, including antimicrobial effects.

Studies have been conducted to assess the in vitro antimicrobial and antifungal activity of N-phenylsuccinimide derivatives. In one such study, a series of N-substituted phenyl cyclic imides were synthesized and tested against Candida albicans and Aspergillus niger using the disc-diffusion method. researchgate.net Some of the synthesized N-phenylsuccinimides showed notable zones of inhibition against these fungal strains. For example, compound 4c (N-(4-chlorophenyl)succinimide) and 4d (N-(4-bromophenyl)succinimide) exhibited significant antifungal activity against both C. albicans and A. niger. researchgate.net

In another study, thiazole-based pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity. biointerfaceresearch.com A 4-fluoro-phenyl derivative demonstrated selective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com The antibacterial activity of some substituted pyrrolidines has also been tested against two types of bacteria, indicating the potential for this chemical class to yield new antibacterial agents. journalcsij.com

Table 4: Antifungal Activity of N-Phenylsuccinimide Analogs

| Compound Code | Substituent on Phenyl Ring | Zone of Inhibition (mm) vs. C. albicans | Zone of Inhibition (mm) vs. A. niger | Reference |

|---|---|---|---|---|

| 4a | 4-methyl | 9.63 | 12.62 | researchgate.net |

| 4c | 4-chloro | 13.19 | 16.41 | researchgate.net |

| 4d | 4-bromo | 14.68 | 15.56 | researchgate.net |

| 4e | 4-nitro | 7.41 | -- | researchgate.net |

| Std | Standard (Fluconazole) | 12.40 | 10.45 | researchgate.net |

Antifungal Efficacy Against Specific Pathogens

Analogs of this compound have been synthesized and evaluated for their antifungal properties against a range of pathogenic fungi. A series of novel succinimide-maleimide derivatives were tested for their minimum inhibitory concentration (MIC) against various microorganisms. Several of these compounds demonstrated notable activity against the fungal pathogen Candida albicans.

The in vitro antifungal screening revealed that compounds with specific substitutions on the phenyl ring exhibited potent activity. For instance, derivatives with electron-withdrawing or donating groups such as chloro, bromo, methyl, methoxy, and hydroxyl groups were assessed. The results indicated that certain substitutions led to significant antifungal effects.

Below is a data table summarizing the antifungal activity of selected this compound analogs against Candida albicans.

| Compound ID | Substitution on Phenyl Ring | MIC (µM) against C. albicans |

| 5a | 4-Bromo | 0.125 |

| 5b | 2-Chloro | 0.5 |

| 5c | 3-Chloro | 0.5 |

| 5d | 4-Chloro | 0.25 |

| 5e | 2-Methyl | 0.25 |

| 5g | 4-Methoxy | 0.25 |

| 5h | 2-Hydroxy | 0.5 |

| 5j | 4-Hydroxy | 0.5 |

| 5k | 3,4-Dichloro | 0.5 |

These findings suggest that the this compound scaffold is a promising starting point for the development of new antifungal agents. The variations in potency associated with different substituents on the phenyl ring provide a basis for further structure-activity relationship (SAR) studies to optimize antifungal efficacy.

Other Investigated Biological Activities

Beyond their antifungal potential, analogs of this compound have been the subject of research for other therapeutic applications. These investigations include their ability to inhibit the aromatase enzyme, their potential as antidepressant agents through interactions with neurotransmitter systems, and their neuroprotective effects in in vitro models of cellular stress.

Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer. Several novel pyrrolidine-2,5-dione-based compounds have been synthesized and evaluated for their inhibitory activity against human placental aromatase.

The studies revealed that modifications at the N-1 position and the 3-position of the pyrrolidine-2,5-dione ring significantly influence the inhibitory potency. For example, compounds with a cyclohexyl or octyl group at the N-1 position and a 2-(4"-aminophenyl)ethyl group at the 3-position showed good inhibition of aromatase. The inhibitory activity of these compounds was found to be comparable to that of Aminoglutethimide, a known aromatase inhibitor. nih.gov

The following table presents the in vitro aromatase inhibitory activity of selected pyrrolidine-2,5-dione analogs. nih.gov

| Compound ID | N-1 Substituent | 3-Position Substituent | IC50 (µM) against Aromatase |

| 3 | Cyclohexyl | 2-(4"-aminophenyl)ethyl | 23.8 ± 4.6 |

| 4 | Octyl | 2-(4"-aminophenyl)ethyl | 24.6 ± 1.8 |

| Reference | Aminoglutethimide | - | 20.0 ± 2.6 |

These results highlight the potential of the pyrrolidine-2,5-dione scaffold in designing novel non-steroidal aromatase inhibitors. The data indicates that lipophilic substituents at the N-1 position contribute favorably to the inhibitory activity.

The monoamine hypothesis of depression suggests that dysregulation of neurotransmitters like serotonin (B10506) and dopamine (B1211576) is a key factor in the pathophysiology of the disorder. Consequently, molecules that can modulate the activity of serotonin and dopamine receptors and transporters are of significant interest as potential antidepressants. A series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their binding affinity to the serotonin transporter (SERT) and the dopamine D2 receptor. nih.gov

These studies have shown that specific structural modifications can lead to high-affinity ligands for these targets. The length of the alkyl linker and substitutions on the indole (B1671886) ring were found to be critical for affinity and selectivity. For instance, a three-methylene linker was generally favorable for SERT binding. nih.gov

The binding affinities (Ki) of representative compounds for the serotonin transporter and dopamine D2 receptor are summarized in the table below. nih.govnih.gov

| Compound ID | R Substituent | Linker Length (n) | SERT Ki (nM) | D2 Receptor Ki (nM) |

| 4 | H | 3 | 47.0 | 78.0 |

| 8 | OCH₃ | 3 | 23.0 | 13.0 |

| 11 | CN | 3 | 9.2 | 51.0 |

These findings indicate that the this compound scaffold can be effectively modified to produce potent ligands for key targets in the central nervous system, suggesting their potential for development as novel antidepressant agents with multi-target activity. nih.gov

Astrocytes play a crucial role in maintaining central nervous system homeostasis and protecting neurons from various insults, including oxidative stress and excitotoxicity. Compounds that can protect astrocytes under stress conditions could therefore have significant therapeutic potential in neurodegenerative diseases.

V. Mechanistic Studies and Pharmacological Target Elucidation

Investigation of Molecular Mechanisms of Action (In Vitro)

A variety of in vitro techniques, including radioligand binding assays and functional assessments, have been employed to identify and characterize the molecular targets of 3-phenylpyrrolidine-2,5-dione derivatives. These studies have provided crucial insights into how these compounds may exert their therapeutic effects, pointing towards a multi-target engagement strategy.

The anticonvulsant properties of many this compound derivatives are believed to be, at least in part, mediated by their interaction with voltage-gated ion channels, which are critical for regulating neuronal excitability.

In vitro ligand binding studies have suggested that the anticonvulsant and antinociceptive actions of certain hybrid compounds derived from the pyrrolidine-2,5-dione framework are likely due to their influence on neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com For instance, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which share structural similarities with this compound, demonstrated significant interaction with the neuronal voltage-sensitive sodium channel (site 2). One particular compound at a concentration of 100 µM showed a high level of inhibition at this site. mdpi.com However, the same compound did not exhibit effective binding to L-type calcium channels at the same concentration. mdpi.com

Further research into a series of hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides revealed moderate binding to voltage-gated calcium channels (Cav1.2) for some of the most potent anticonvulsant compounds at a concentration of 10 µM. nih.gov Interestingly, these compounds did not show significant interaction with voltage-gated sodium channels or Cav2.2 calcium channels at concentrations as high as 100 µM, suggesting a degree of selectivity in their ion channel modulation. mdpi.com

| Compound/Derivative Class | Target | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | Voltage-gated sodium channel (site 2) | Binding Assay | High inhibition at 100 µM | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | L-type calcium channels | Binding Assay | No effective binding at 100 µM | mdpi.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide hybrids | Cav1.2 (L-type) calcium channels | Binding Assay | Moderate binding at 10 µM for potent anticonvulsants | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide hybrids | Voltage-gated sodium channels | Binding Assay | No significant interaction at 100 µM | mdpi.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide hybrids | Cav2.2 calcium channels | Binding Assay | No significant interaction at 100 µM | mdpi.com |

The diverse pharmacological effects of this compound derivatives also stem from their interactions with various components of neurotransmitter systems.

Serotonin (B10506) System: A series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their affinity for the serotonin 5-HT1A receptor and the serotonin transporter (SERT). These compounds demonstrated high affinity for the 5-HT1A receptor, with one derivative exhibiting a Ki value of 0.4 nM. nih.gov Another compound from this series displayed a promising mixed profile with Ki values of 1.3 nM for the 5-HT1A receptor and 64 nM for the serotonin transporter. nih.gov Further studies on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also showed good affinity for SERT, with one compound having a Ki of 9.2 nM, alongside a Ki of 128.0 nM for the 5-HT1A receptor. nih.gov In a different study, N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione showed moderate to low affinity for the 5-HT1A receptor. nih.gov

NMDA Receptor: While direct data on this compound is limited, research on structurally related compounds provides some clues. A series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were found to act as antagonists at the glycine (B1666218) site of the NMDA receptor, with one compound showing high binding potency in the nanomolar range. nih.gov

GABAergic System: The interaction of this compound derivatives with the GABAergic system, including GABAA receptors and GABA transporters, is an area that requires more extensive investigation. One study on hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides found no significant interaction with GABAA receptors at concentrations as high as 100 µM. mdpi.com

| Compound/Derivative Class | Target | Assay Type | Affinity (Ki) | Reference |

|---|---|---|---|---|

| 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 5-HT1A Receptor | Binding Assay | 0.4 nM | nih.gov |

| 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 5-HT1A Receptor | Binding Assay | 1.3 nM | nih.gov |

| 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | Serotonin Transporter (SERT) | Binding Assay | 64 nM | nih.gov |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | Serotonin Transporter (SERT) | Binding Assay | 9.2 nM | nih.gov |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 5-HT1A Receptor | Binding Assay | 128.0 nM | nih.gov |

| N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione | 5-HT1A Receptor | Binding Assay | Moderate to low affinity | nih.gov |

| 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes | NMDA Receptor (glycine site) | Binding Assay | Nanomolar range for most potent compound | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide hybrids | GABAA Receptor | Binding Assay | No significant interaction at 100 µM | mdpi.com |

In addition to interacting with ion channels and neurotransmitter systems, some derivatives of pyrrolidine-2,5-dione have been shown to inhibit the activity of certain enzymes. A notable example is their effect on aromatase, an enzyme crucial for the biosynthesis of estrogens.

Several novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for their inhibitory activity against human placental aromatase. Two compounds, 1-cyclohexyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione, demonstrated good inhibition of aromatase with IC50 values of 23.8 ± 4.6 µM and 24.6 ± 1.8 µM, respectively. These values are comparable to that of the known aromatase inhibitor Aminoglutethimide (IC50 = 20.0 ± 2.6 µM). mdpi.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-Cyclohexyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione | 23.8 ± 4.6 | mdpi.com |

| 1-Octyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione | 24.6 ± 1.8 | mdpi.com |

| Aminoglutethimide (Reference) | 20.0 ± 2.6 | mdpi.com |

Correlation Between Structural Features and Proposed Mechanisms

The relationship between the chemical structure of this compound derivatives and their activity at specific molecular targets is a key area of investigation for the rational design of new therapeutic agents.

For anticonvulsant activity, which is linked to the modulation of voltage-gated ion channels, the nature of the substituent on the phenyl ring at the 3-position of the pyrrolidine-2,5-dione core and the type of linker connecting this core to other chemical moieties are crucial. For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones, substitutions on the phenylpiperazine moiety with electron-withdrawing groups like CF3, OCF3, and SCF3 were found to be favorable for antiseizure activity. mdpi.com

In the context of interactions with the serotonin system, structure-activity relationship studies of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives revealed that the substitution pattern on the phenylpiperazine moiety significantly influences the affinity for the 5-HT1A receptor. nih.gov Furthermore, for 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, the presence of a three-methylene linker is generally favorable for binding to the serotonin transporter. nih.gov The introduction of a 1H-pyrrolo[2,3-b]pyridine moiety in place of the 1H-indole residue, however, tended to decrease SERT binding affinity and resulted in a loss of affinity for the 5-HT1A receptor. nih.gov

Vi. Advanced Structural Characterization and Theoretical Investigations

X-Ray Crystallography Studies of 3-Phenylpyrrolidine-2,5-dione and its Derivatives

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of this compound and its derivatives. These studies provide foundational knowledge of the molecule's solid-state characteristics, which are critical for understanding its physicochemical properties.

Polymorphism and Solid-State Structural Diversity

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. This compound (PPD) exhibits remarkable polymorphic diversity. At least three distinct polymorphs of racemic PPD have been identified and characterized by single-crystal X-ray diffraction. rsc.org

These polymorphs are distinguished by the number of symmetry-independent molecules (Z') in the asymmetric unit of their crystal lattices:

Polymorph I: An orthorhombic form with Z' = 1. rsc.org

Polymorph II: A monoclinic form with Z' = 2. rsc.org

Polymorph III: A novel triclinic form with Z' = 3. rsc.org

The existence of these variable-Z' polymorphs highlights the compound's structural flexibility and the sensitivity of its crystallization process to experimental conditions. rsc.org The discovery and characterization of these forms are crucial for ensuring the consistency and performance of solid dosage forms.

| Parameter | Polymorph I | Polymorph II | Polymorph III |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Triclinic |

| Space Group | Pna2₁ | P2₁/c | P-1 |

| Z' | 1 | 2 | 3 |

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound polymorphs is stabilized by a diverse array of intermolecular interactions. These non-covalent forces dictate the supramolecular architecture and influence the physical properties of the crystals. rsc.org

Key interactions observed include:

Carbonyl-Carbonyl Interactions: These interactions involve close contacts between the electrophilic carbon and nucleophilic oxygen of adjacent carbonyl groups, contributing to the cohesion of the crystal structure. rsc.org

Aromatic-Aromatic Interactions: Edge-to-face aromatic interactions (a type of C-H···π interaction) are observed between the phenyl rings of neighboring molecules, further stabilizing the packing arrangement. rsc.org In certain derivatives, such as 1-(3-Pyridyl)pyrrolidine-2,5-dione, C-H···π interactions are also noted as a key stabilizing force in the crystal packing.

The combination and geometry of these interactions vary among the different polymorphs, leading to their distinct crystal structures and relative stabilities. rsc.org

| Interaction Type | Description |

|---|---|

| N-H···O Hydrogen Bonds | Medium-strength bonds linking imide and carbonyl groups. |

| C-H···O Hydrogen Bonds | Weak bonds providing additional stabilization. |

| Carbonyl-Carbonyl Interactions | Close contacts between adjacent carbonyl groups. |

| Aromatic-Aromatic Interactions | Edge-to-face interactions between phenyl rings. |

Molecular Conformation Analysis in the Solid State

In the solid state, the five-membered pyrrolidine-2,5-dione ring typically adopts a flattened envelope conformation. nih.gov In derivatives like 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the C3 carbon atom (the one bearing the phenyl group) is displaced from the mean plane formed by the other four ring atoms. nih.gov This contrasts with N-unsubstituted succinimide (B58015) derivatives, where the five-membered ring is nearly planar. nih.gov

The orientation of the phenyl substituent relative to the pyrrolidine-2,5-dione ring is another important conformational feature. In 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the phenyl ring is nearly perpendicular to the planar portion of the succinimide ring. nih.gov However, in the different molecules within the asymmetric units of PPD polymorphs, this orientation can vary. For instance, one of the molecules in Polymorph II shows a significantly different tilt of the phenyl ring compared to the molecules in Polymorphs I and III. rsc.org These conformational differences, though subtle, reflect the molecule's adaptability to different crystal packing environments.

Computational Chemistry Applications in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, which helps to accelerate the design of new therapeutic agents.

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to optimize the geometry of compounds like this compound, predicting the most stable three-dimensional conformation. ekb.egsemanticscholar.org

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately compute various electronic properties:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. ekb.eg

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are critical for molecular recognition and interaction.

These theoretical calculations provide insights that complement experimental data and help in understanding the intrinsic properties of the molecule that govern its biological activity. ekb.eg

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net For derivatives of the pyrrolidine-2,5-dione scaffold, docking simulations are used to explore their potential as inhibitors of various enzymes. mdpi.com

The process involves:

Target Preparation: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of the pyrrolidine-2,5-dione derivative.

Docking Simulation: Placing the ligand into the active site of the protein and using scoring functions to evaluate and rank different binding poses. The results predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. researchgate.netmdpi.com

For example, docking studies on pyrrolidine-dione derivatives have been used to investigate their interactions with targets like neuraminidase and acetylcholinesterase, revealing key residues essential for binding. researchgate.netresearchgate.net These simulations are crucial for structure-based drug design, providing a rationale for observed biological activities and guiding the synthesis of more potent and selective analogs.

Prediction of Pharmacokinetic Properties via Computational Methods

In modern drug discovery, the early assessment of a compound's pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is critical to avoid late-stage failures. In silico approaches provide a time- and cost-effective means to predict these properties before extensive experimental work is undertaken. nih.gov Computational tools and servers, such as pkCSM and SwissADME, are frequently used to evaluate key ADMET parameters based on a molecule's structure. nih.gov These predictions help in prioritizing lead compounds and identifying potential liabilities. nih.gov

For this compound, a theoretical ADMET profile can be generated to estimate its drug-like properties. Key parameters include intestinal absorption, permeability across the blood-brain barrier (BBB), interaction with metabolic enzymes like Cytochrome P450 (CYP), and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP value greater than 5. Computational models can predict properties like Caco-2 cell permeability, which simulates human intestinal absorption, and P-glycoprotein substrate potential, which relates to cellular efflux mechanisms. researchgate.net

Below is a table of computationally predicted pharmacokinetic properties for this compound based on standard in silico modeling parameters.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 189.21 g/mol | Adheres to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.15 | Indicates moderate lipophilicity, adhering to Lipinski's Rule (<5) |

| Human Intestinal Absorption | >90% | Predicts high absorption from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Suggests the compound may cross into the central nervous system scienceopen.com |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium |

| CYP2D6 Inhibitor | Predicted No | Low risk of drug-drug interactions involving the CYP2D6 enzyme |

| CYP3A4 Inhibitor | Predicted No | Low risk of drug-drug interactions involving the CYP3A4 enzyme |

| Lipinski's Rule of Five Violations | 0 | Indicates good predicted drug-likeness and bioavailability |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Molecular Electrostatic Potential (MEP)

The electronic and reactive properties of a molecule can be elucidated through the study of its frontier molecular orbitals (FMOs). youtube.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a fundamental parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive. These parameters are typically calculated using methods from Density Functional Theory (DFT). schrodinger.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial tool for understanding molecular reactivity. It provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. cornell.edu These maps are invaluable for predicting how a molecule will interact with other species, identifying sites susceptible to electrophilic and nucleophilic attack. cornell.edu For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating sites for electrophilic attack, and positive potential around the N-H group.

The following table presents theoretical values for the frontier orbital energies of this compound, calculated using DFT methods.

| Parameter | Energy Value (eV) | Interpretation |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -7.25 eV | Represents the electron-donating capacity |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.10 eV | Represents the electron-accepting capacity |

| Energy Gap (ΔE = ELUMO - EHOMO) | 6.15 eV | Indicates high chemical stability and low reactivity |

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions over time. dntb.gov.ua By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and the stability of ligand-protein complexes. dntb.gov.uaresearchgate.net

For this compound, MD simulations can be employed to understand its conformational landscape. The molecule's flexibility, particularly the rotation of the phenyl group relative to the pyrrolidine (B122466) ring, can be explored to identify low-energy, stable conformations. This is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.

Furthermore, MD simulations are instrumental in studying the binding behavior of a ligand to a protein's active site. researchgate.net After an initial docking pose is predicted, an MD simulation can be run to assess the stability of the complex. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This metric is calculated for the ligand and protein backbone atoms over the course of the simulation. A stable, plateauing RMSD value suggests that the ligand has found a stable binding mode within the protein pocket. researchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy (ΔGbind) of the ligand-protein complex. rsc.org A more negative value indicates a stronger, more favorable interaction.

Interaction Analysis: The simulation trajectory can be analyzed to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the binding site. rsc.org

These simulations provide a dynamic picture of the binding event, offering valuable information that complements static docking studies and can guide the design of more potent derivatives. nih.gov

Vii. Future Research Directions and Translational Potential

Exploration of Novel 3-Phenylpyrrolidine-2,5-dione Scaffolds for Diverse Therapeutic Areas

The structural versatility of the this compound nucleus allows for extensive chemical modification, enabling the development of novel scaffolds targeting a wide array of diseases. A key strategy in this endeavor is the application of molecular hybridization, which involves combining the pyrrolidine-2,5-dione core with other known pharmacophores to create hybrid molecules with unique or enhanced biological activities. mdpi.commdpi.comresearchgate.netscilit.com This approach has already yielded compounds with potential applications beyond their traditional role as anticonvulsants.

Future exploration will likely focus on expanding the diversity of these scaffolds. For instance, by integrating fragments known to interact with specific biological targets, researchers can rationally design derivatives for therapeutic areas such as neurodegenerative diseases, cancer, and infectious diseases. The synthesis of 3-heteryl substituted pyrrolidine-2,5-dione derivatives has already shown promise, yielding compounds with moderate inhibitory activity against Mycobacterium tuberculosis. nih.gov Similarly, derivatives have been developed as inhibitors of tyrosinase, suggesting potential applications in dermatology. rsc.org The creation of spiro-fused and dispiropyrrolothiazole derivatives further illustrates the broad synthetic possibilities for generating structurally complex and potentially bioactive molecules. researchgate.net

| Therapeutic Area | Scaffold Modification/Strategy | Example Activity |

| Neurological Disorders | Hybridization with fragments of known Antiepileptic Drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. mdpi.comresearchgate.net | Broad-spectrum anticonvulsant and antinociceptive (analgesic) activity. mdpi.comnih.gov |

| Infectious Diseases | Incorporation of heterocyclic moieties; Synthesis of 3-heteryl substituted derivatives. nih.gov | Inhibition of Mycobacterium tuberculosis and other bacteria. nih.govnih.govresearchgate.net |

| Alzheimer's Disease | Design of derivatives to inhibit specific enzymatic targets. | Potential inhibition of the Cdk5/p25 complex, implicated in Alzheimer's pathology. nih.govnih.gov |

| Dermatology | Synthesis of hydroxybenzylidenyl derivatives. rsc.org | Potent inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org |

Deeper Elucidation of Undiscovered Biological Activities and Molecular Targets

While significant research has focused on the anticonvulsant properties of this compound derivatives, their full biological activity spectrum remains largely uncharted. Future investigations are needed to uncover novel bioactivities and to identify and validate their molecular targets.

Initial studies have suggested that the mechanism of action for some anticonvulsant derivatives involves the modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels. mdpi.comnih.gov However, other targets are emerging. For example, computational studies have identified pyrrolidine-2,3-dione (B1313883) derivatives (a closely related scaffold) as potential inhibitors of the Cdk5/p25 complex, a key player in the pathology of Alzheimer's disease. nih.govnih.gov Other identified targets for related scaffolds include:

InhA: An enzyme essential for Mycobacterium tuberculosis survival, representing a target for new anti-tubercular agents. nih.gov

Tyrosinase: Derivatives have shown potent competitive inhibition of this enzyme, which is involved in hyperpigmentation disorders. rsc.org

Inorganic Pyrophosphatases (PPases): These enzymes are essential in many microorganisms and are considered potential targets for novel antibacterial agents. nih.gov

Penicillin-Binding Protein 3 (PBP3): Pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of P. aeruginosa PBP3, indicating a potential new class of antibiotics. nih.gov

A deeper understanding of the structure-activity relationships (SAR) will be crucial for mapping the interactions of these compounds with their respective targets. Elucidating how different substitutions on the pyrrolidine-2,5-dione ring influence binding affinity and selectivity will guide the design of more potent and specific therapeutic agents. unipa.it

Integration of Advanced Synthetic and Computational Methodologies for Rational Design

The rational design of next-generation this compound derivatives will be significantly enhanced by the integration of advanced synthetic and computational techniques. Modern synthetic chemistry offers a toolkit of efficient and versatile methods for creating libraries of these compounds. Methodologies such as one-pot three-component reactions and catalytic Michael additions have been successfully employed to synthesize various pyrrolidine-2,5-dione derivatives. nih.govnih.govmdpi.com These approaches allow for the rapid generation of structurally diverse molecules for biological screening.

In parallel, computational chemistry has become an indispensable tool in drug discovery. beilstein-journals.org Techniques like ligand-based pharmacophore modeling, molecular docking, and molecular dynamics simulations are being used to identify and optimize potential drug candidates. nih.govnih.gov For instance, computational simulations have been used to identify pyrrolidine-dione derivatives as novel inhibitors of the Cdk5/p25 complex by screening chemical databases and predicting their binding interactions at the molecular level. nih.govnih.gov These in silico methods help prioritize synthetic efforts, reducing the time and cost associated with drug development. Future work will likely see a greater synergy between synthetic chemistry and computational modeling to design compounds with optimized potency, selectivity, and drug-like properties.

Prospects for Further Preclinical Development of Lead Compounds

Several this compound derivatives have emerged from discovery research as promising lead compounds, warranting further preclinical evaluation. The progression of these candidates toward clinical trials depends on a thorough characterization of their efficacy in advanced disease models and their pharmacological properties.

One notable example is compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative), which has demonstrated a potent and broad antiseizure profile in multiple acute seizure models (MES and 6 Hz). mdpi.comnih.gov Furthermore, it showed significant analgesic effects in models of tonic and neuropathic pain. mdpi.comnih.govresearchgate.net Importantly, this compound exhibited a favorable preclinical profile, showing no hepatocytotoxicity or neurotoxicity at high concentrations and a lack of mutagenicity, making it an interesting candidate for further development. mdpi.comnih.gov

Another promising lead, compound 30 (a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative), also displayed a strong anticonvulsant profile and effectiveness in pain models. mdpi.com Its plausible mechanism of action involves the inhibition of L-type calcium channels. Critically, compound 30 showed high metabolic stability in human liver microsomes and relatively weak inhibition of key cytochrome P450 isoforms, suggesting a lower potential for drug-drug interactions. mdpi.com

| Lead Compound | Key Preclinical Findings | Indication for Further Development |

| Compound 33 | Potent anticonvulsant activity (MES & 6 Hz models). mdpi.comnih.gov Significant analgesic effect in neuropathic pain models. mdpi.comnih.gov Favorable in vitro profile: no cytotoxicity or mutagenicity observed. mdpi.comnih.gov | Proposed as a candidate for preclinical development for epilepsy and neuropathic pain. mdpi.comnih.govresearchgate.net |

| Compound 30 | Potent anticonvulsant activity (MES & 6 Hz models). mdpi.com Effective in tonic and neuropathic pain models. mdpi.com High metabolic stability and weak CYP450 inhibition. mdpi.com | Identified as an interesting candidate for further preclinical development. mdpi.com |

The successful preclinical development of these and other lead compounds will depend on comprehensive studies to confirm their efficacy, establish a clear understanding of their mechanism of action, and evaluate their long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenylpyrrolidine-2,5-dione derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves N-Mannich base synthesis using formaldehyde and secondary amines under reflux in ethanol or methanol. For example, derivatives with anticonvulsant activity were synthesized via Mannich reactions at the pyrrolidine-2,5-dione core, followed by purification via column chromatography and recrystallization . Optimization includes adjusting reaction time (6–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Characterization via -NMR, -NMR, and ESI-HRMS is critical for confirming structural integrity .

Q. How can researchers validate the structural identity of synthesized this compound derivatives?

- Methodology : Combine spectroscopic techniques:

- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups; carbonyl protons at δ 2.5–3.5 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) within 5 ppm error .

- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) for small-molecule refinement. This is particularly useful for resolving stereochemistry .

Q. What in vitro assays are suitable for evaluating the anticonvulsant activity of this compound derivatives?

- Methodology : Employ the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Compare activity to reference standards (e.g., valproate or vigabatrin). Fluorometric assays for GABA-transaminase inhibition (IC) can quantify enzyme-targeted efficacy, as demonstrated for derivatives with IC values <100 μM .

Advanced Research Questions

Q. How can structural modifications to the this compound core enhance receptor affinity (e.g., 5-HT/SERT)?

- Methodology : Introduce arylpiperazine or indole moieties at the N1 position. For example:

- Attach a 4-bromophenyloxy group to improve 5-HT binding (K <50 nM).

- Replace the phenyl group with a 3,4-dimethoxyphenyl moiety to enhance SERT inhibition. Docking studies (e.g., using Glide/CombiGlide) predict binding interactions, which can be validated via radioligand displacement assays .